molecular formula C12H10BrClN2 B11786435 3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine

3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine

Cat. No.: B11786435
M. Wt: 297.58 g/mol
InChI Key: FKZJZUSPKVMNHK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial production, the preparation of this compound may involve large-scale bromination and chlorination reactions, followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. Reaction conditions typically involve mild temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H10BrClN2

Molecular Weight

297.58 g/mol

IUPAC Name

3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C12H10BrClN2/c1-7-6-10(11(13)12(15)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,16)

InChI Key

FKZJZUSPKVMNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl

Origin of Product

United States

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